molecular formula C18H13Cl2NO3 B6023885 N-(3-chloro-4-methoxyphenyl)-5-(3-chlorophenyl)-2-furamide

N-(3-chloro-4-methoxyphenyl)-5-(3-chlorophenyl)-2-furamide

Cat. No. B6023885
M. Wt: 362.2 g/mol
InChI Key: WAKCRBTUCWYWCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-5-(3-chlorophenyl)-2-furamide, also known as CMF, is a synthetic compound that has been widely studied for its potential use as a therapeutic agent. CMF belongs to the class of furan-based compounds and has been found to exhibit a range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-5-(3-chlorophenyl)-2-furamide is not fully understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways and enzymes. For example, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activity of the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, this compound has been shown to have antimicrobial activity against various bacterial and fungal strains. This compound has also been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chloro-4-methoxyphenyl)-5-(3-chlorophenyl)-2-furamide in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-5-(3-chlorophenyl)-2-furamide. One area of research is the development of more efficient synthesis methods for this compound, which could improve the yield and purity of the final product. Another area of research is the investigation of the potential use of this compound in combination with other therapeutic agents for the treatment of cancer. Additionally, the molecular targets of this compound and its mechanism of action need to be further elucidated to fully understand its biological effects.

Synthesis Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-5-(3-chlorophenyl)-2-furamide involves the reaction of 3-chloro-4-methoxyaniline with 3-chlorobenzoyl chloride in the presence of a base and a catalyst. The resulting product is then subjected to a cyclization reaction with furfurylamine, leading to the formation of this compound. The synthesis of this compound has been extensively studied, and various modifications have been proposed to improve the yield and purity of the final product.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-5-(3-chlorophenyl)-2-furamide has been studied for its potential use as an anticancer agent, as it has been found to exhibit cytotoxic activity against various cancer cell lines. In addition, this compound has also been investigated for its antimicrobial, anti-inflammatory, and analgesic activities. Studies have also shown that this compound has the potential to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-5-(3-chlorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO3/c1-23-16-6-5-13(10-14(16)20)21-18(22)17-8-7-15(24-17)11-3-2-4-12(19)9-11/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKCRBTUCWYWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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